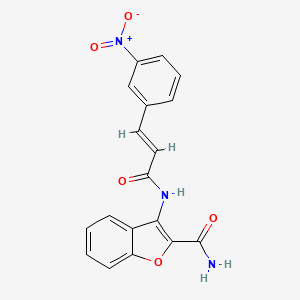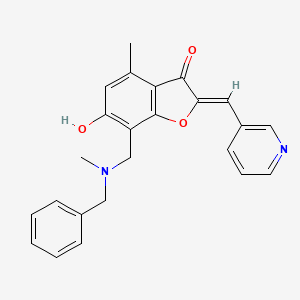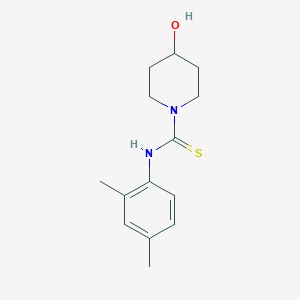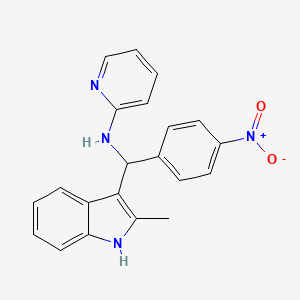
1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Activity
Compounds with sulfonamido moieties, similar to 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide, have been synthesized and evaluated for their antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido group have shown promising antibacterial activity against various bacterial strains (Azab, Youssef, & El-Bordany, 2013; Sarvaiya, Gulati, & Patel, 2019). These studies underscore the potential of sulfonamide derivatives as effective antibacterial agents.
Anti-Inflammatory and Analgesic Properties
Research has also delved into the synthesis of celecoxib derivatives, showcasing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, certain derivatives did not induce significant tissue damage in liver, kidney, colon, and brain, marking them as potential therapeutic agents with lower side effects (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
The inhibition of human carbonic anhydrase isoenzymes by pyrazole based sulfonamide and its metal complexes highlights another significant application. These inhibitors could potentially offer therapeutic benefits in treating conditions like glaucoma, epilepsy, and altitude sickness (Büyükkıdan et al., 2017).
Anticancer and Antiproliferative Activities
The antiproliferative properties of sulfonamide derivatives, including celecoxib and its analogs, have been a subject of interest. Compounds with sulfonamide moieties have been synthesized and shown to possess anticancer activities, with some compounds being evaluated against a range of tumor cell lines (Penning et al., 1997; Werneburg & Hertweck, 2008).
Enzyme Inhibition for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE) enzyme by sulfonamide derivatives suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The exploration of sulfonamide hybrids also indicates a broad spectrum of pharmacological activities, including anti-neuropathic pain and antitumor effects (Ghomashi et al., 2022).
properties
IUPAC Name |
1-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-10-12(9-15-18)23(21,22)16-6-7-19-14(20)8-11-4-2-3-5-13(11)17-19/h8-10,16H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCBSDSYDHREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B2543771.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)


![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)